![molecular formula C16H18N2O3S B5757820 N-(4-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5757820.png)
N-(4-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide, commonly known as EMA401, is a small molecule drug that has been studied for its potential use in treating chronic pain. It was initially developed by a pharmaceutical company called Spinifex Pharmaceuticals, which was later acquired by Novartis.
Mechanism of Action
EMA401 works by blocking the activity of a protein called the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is involved in transmitting pain signals. By blocking this receptor, EMA401 may be able to reduce pain without causing the side effects associated with traditional pain medications.
Biochemical and Physiological Effects:
EMA401 has been shown to reduce pain in animal models of chronic pain, including neuropathic pain and inflammatory pain. It has also been shown to be effective in reducing pain in human clinical trials. In addition to its pain-relieving effects, EMA401 has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using EMA401 in lab experiments is that it has been well-studied and its mechanism of action is well-understood. This makes it easier to design experiments to test its effectiveness. However, one limitation of using EMA401 is that it is a small molecule drug, which means that it may have limited potential for use in treating more complex diseases.
Future Directions
There are several potential future directions for research on EMA401. One area of interest is in developing new drugs that target the TRPV1 receptor in a more specific and effective way. Another area of interest is in studying the effects of EMA401 on other types of pain, such as cancer pain. Finally, there is interest in studying the long-term effects of EMA401 on pain relief and quality of life.
Synthesis Methods
The synthesis of EMA401 involves several steps, starting with the reaction between 4-ethylphenylamine and 4-chlorobenzoyl chloride to form N-(4-ethylphenyl)-4-chlorobenzamide. This compound is then reacted with sodium methoxide and methylsulfonyl chloride to produce EMA401.
Scientific Research Applications
EMA401 has been studied extensively for its potential use in treating chronic pain. It works by targeting a specific type of nerve cell called C-fibers, which are involved in transmitting pain signals. By blocking the activity of these cells, EMA401 may be able to reduce pain without causing the side effects associated with traditional pain medications.
properties
IUPAC Name |
N-(4-ethylphenyl)-4-(methanesulfonamido)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-12-4-8-14(9-5-12)17-16(19)13-6-10-15(11-7-13)18-22(2,20)21/h4-11,18H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBWGQQTUMWNTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.